molecular formula C5H12ClO4P B2867763 Dimethyl [(2-chloroethoxy)methyl]phosphonate CAS No. 126354-31-2

Dimethyl [(2-chloroethoxy)methyl]phosphonate

Cat. No.: B2867763
CAS No.: 126354-31-2
M. Wt: 202.57
InChI Key: JQNJOQGFNKKCFR-UHFFFAOYSA-N
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Description

Dimethyl [(2-chloroethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H12ClO4P and a molecular weight of 202.57 g/mol . It is commonly used in various chemical syntheses and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(2-chloroethoxy)methyl]phosphonate can be synthesized through the reaction of dimethyl phosphite with 2-chloroethanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(2-chloroethoxy)methyl]phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Produces substituted phosphonates.

    Oxidation: Yields phosphonic acids or phosphonates.

    Reduction: Forms phosphine derivatives.

Scientific Research Applications

Dimethyl [(2-chloroethoxy)methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl [(2-chloroethoxy)methyl]phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can act as an electrophile due to the presence of the chlorine atom, which is susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: Similar in structure but lacks the 2-chloroethoxy group.

    Diethyl [(2-chloroethoxy)methyl]phosphonate: Similar but with ethyl groups instead of methyl groups.

    Dimethyl [(2-bromoethoxy)methyl]phosphonate: Similar but with a bromine atom instead of chlorine.

Uniqueness

Dimethyl [(2-chloroethoxy)methyl]phosphonate is unique due to the presence of the 2-chloroethoxy group, which imparts distinct reactivity and properties compared to other phosphonates. This makes it particularly useful in specific chemical syntheses and industrial applications .

Properties

IUPAC Name

1-chloro-2-(dimethoxyphosphorylmethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClO4P/c1-8-11(7,9-2)5-10-4-3-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNJOQGFNKKCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(COCCCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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